1-Pentyl-1,2-dihydropyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-pentyl-2H-pyrazine |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
WJWXFOMQKJSYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CC=NC=C1 |
Origin of Product |
United States |
Sophisticated Synthetic Pathways to 1 Pentyl 1,2 Dihydropyrazine and Analogous Structures
Regioselective Methodologies via N-Acylpyrazinium Salt Intermediates
Activation of the pyrazine (B50134) ring through N-acylation is a cornerstone of modern synthetic approaches, enabling precise functionalization that is otherwise challenging to achieve. The resulting N-acylpyrazinium salt is highly susceptible to nucleophilic attack or selective reduction, providing reliable routes to 1,2-dihydropyrazine derivatives.
The reaction of organometallic reagents, such as Grignard reagents, with N-acylpyrazinium salts provides a direct and effective method for the synthesis of 1-substituted-1,2-dihydropyrazines. nih.gov This transformation involves the in situ generation of an N-acylpyrazinium salt by treating the parent pyrazine with an acylating agent, typically a chloroformate, which is then immediately attacked by the organometallic nucleophile. The addition occurs regioselectively at the C2 position, adjacent to the acylated nitrogen, to yield the corresponding N-acyl-1,2-dihydropyrazine.
Research has demonstrated that the regioselective addition of various Grignard reagents to mono- and disubstituted N-acylpyrazinium salts can produce substituted 1,2-dihydropyrazines in yields ranging from modest to excellent (45–100%). nih.gov For instance, the addition of a pentylmagnesium halide to an appropriately activated pyrazinium salt would be a direct pathway to 1-pentyl-1,2-dihydropyrazine derivatives. The mechanism is predicated on the electrophilic activation of the pyrazine ring by the N-acyl group, which directs the nucleophilic attack of the Grignard reagent's carbanionic carbon to the adjacent carbon atom. saskoer.calibretexts.org This methodology is versatile, allowing for the introduction of a wide array of alkyl and aryl substituents. researchgate.net Under acidic conditions, these 1,2-dihydropyrazine products can be further converted into substituted Δ⁵-2-oxopiperazines. nih.gov
| Pyrazine Substrate | Grignard Reagent | Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methoxypyrazine | Phenylmagnesium Bromide | Phenyl Chloroformate | 1-Phenoxycarbonyl-2-phenyl-3-methoxy-1,2-dihydropyrazine | 85 | nih.gov |
| 2,5-Dimethylpyrazine | Ethylmagnesium Bromide | Ethyl Chloroformate | 1-Ethoxycarbonyl-2-ethyl-3,6-dimethyl-1,2-dihydropyrazine | 75 | nih.gov |
| Pyrazine | Methylmagnesium Bromide | Phenyl Chloroformate | 1-Phenoxycarbonyl-2-methyl-1,2-dihydropyrazine | 68 | nih.gov |
Partial reduction of N-acylpyrazinium salts offers another regioselective route to 1,2-dihydropyrazines. acs.org The choice of reducing agent is critical for achieving selective reduction to the dihydro level without proceeding to full reduction to a piperazine. acs.org Tributyltin hydride (n-Bu3SnH) has been identified as a particularly effective reagent for this transformation. nih.govorganic-chemistry.org
A key study developed a method for the regioselective reduction of 3-substituted N-acylpyrazinium salts using n-Bu3SnH, affording 3-substituted 1,2-dihydropyrazines in yields of 56–94%. nih.gov The regiochemical outcome of this reduction is heavily influenced by the electronic nature of the substituent at the 3-position. acs.org It was found that pyrazinium salts bearing electron-donating groups (EDGs) preferentially form the more thermodynamically stable 1,2-dihydropyrazine isomer. nih.govresearchgate.net This selectivity is attributed to the stabilizing effect of the EDG on the resulting enamine-like double bond within the 1,2-dihydropyrazine ring system. acs.org In contrast, electron-withdrawing groups can lead to mixtures of 1,2- and 1,6-dihydro isomers.
| Substituent at C3-Position | Product (N-Phenoxycarbonyl-1,2-dihydropyrazine) | Yield (%) | Isomer Ratio (1,2- vs 1,6-) | Reference |
|---|---|---|---|---|
| -OCH3 (Methoxy) | 3-Methoxy-1-phenoxycarbonyl-1,2-dihydropyrazine | 94 | Exclusively 1,2 | acs.orgnih.gov |
| -SCH2CH3 (Ethylthio) | 3-Ethylthio-1-phenoxycarbonyl-1,2-dihydropyrazine | 56 | Exclusively 1,2 | acs.orgnih.gov |
| -N(CH2CH2)2O (Morpholinyl) | 3-Morpholinyl-1-phenoxycarbonyl-1,2-dihydropyrazine | 63 | Exclusively 1,2 | acs.orgnih.gov |
| -Cl (Chloro) | 3-Chloro-1-phenoxycarbonyl-1,2-dihydropyrazine | 79 | 1:1.3 | acs.org |
Advanced Ring Closure and Cyclization Strategies for Dihydropyrazines
Beyond the functionalization of pre-existing pyrazine rings, the de novo construction of the dihydropyrazine (B8608421) core through cyclization reactions represents a powerful and flexible synthetic avenue.
The classical and most straightforward route to the pyrazine ring system involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. worldwidejournals.comtandfonline.com This reaction proceeds via the formation of a dihydropyrazine intermediate, which can either be isolated or oxidized in situ to the corresponding aromatic pyrazine. tandfonline.com To synthesize 2,3-dihydropyrazines specifically, aliphatic diamines like 1,2-ethylenediamine are reacted with α,β-dicarbonyls. indexcopernicus.com This method is atom-economical and conceptually simple, forming the basis of many modern improvements. researchgate.net
Recent advancements have focused on accelerating this condensation using catalysts under mild conditions. For example, Selectfluor has been employed as a highly efficient Lewis acid catalyst for the one-pot condensation of 1,2-diamines and 1,2-dicarbonyls. indexcopernicus.com This method features short reaction times, high yields, and the use of a commercially available and reusable catalyst, aligning with the principles of green chemistry. indexcopernicus.compnu.ac.ir
Modern organic synthesis has increasingly turned to transition-metal catalysis to construct complex heterocyclic frameworks. An efficient rhodium(II)-catalyzed transannulation method has been developed for synthesizing phenyl-substituted dihydropyrazines from 1-sulfonyl-1,2,3-triazoles and 2H-azirines. lookchem.comthieme-connect.com The reaction is proposed to proceed through the formation of an α-imino rhodium carbene intermediate, which undergoes a [3+3] cycloaddition with the azirine to build the dihydropyrazine ring. researchgate.net This catalytic approach offers access to a diverse range of substituted dihydropyrazines that may be difficult to obtain through classical methods. lookchem.com
In parallel, transition-metal-free approaches have gained significant traction. A notable example is the dearomatizing conversion of pyrazines into N-borylated 1,4-dihydropyrazines through the addition of reagents with B-B, Si-B, and H-B bonds. rsc.org While this yields the 1,4-dihydro isomer, it showcases a powerful metal-free strategy for pyrazine dearomatization. Additionally, 1,4-bis(trimethylsilyl)dihydropyrazine has been developed as a versatile organic reductant for preparing low-valent transition metal species in a salt-free manner, highlighting a unique application of the dihydropyrazine core itself in facilitating metal-catalyzed processes without metal-based reductants. researchgate.net
The push towards sustainable chemistry has spurred the development of organocatalytic and environmentally benign methods for dihydropyrazine synthesis. Organocatalysis avoids the use of often toxic and expensive heavy metals, offering a greener alternative. ingentaconnect.com
A straightforward green synthesis of 2,3-dihydropyrazines has been achieved through the condensation of aliphatic 1,2-diamines with α,β-dicarbonyl compounds in water, using (±)-Camphor-10-sulfonic acid as an inexpensive and effective organocatalyst. researchgate.net This method is notable for its high yields, use of a non-toxic solvent, mild room-temperature conditions, and simple workup. researchgate.net In a similar vein, the use of Selectfluor as a reusable catalyst for the same condensation reaction also represents a green approach. indexcopernicus.compnu.ac.ir An even simpler catalyst-free method has been reported where merely mixing the 1,2-diamine and 1,2-dicarbonyl in water at room temperature affords high yields of dihydropyrazines, with the product often precipitating directly from the reaction mixture. thieme-connect.com These strategies exemplify the progress toward atom-economical, environmentally benign, and efficient syntheses of dihydropyrazine scaffolds.
Derivatization and Functionalization Approaches for 1,2-Dihydropyrazines
The 1,2-dihydropyrazine scaffold is a versatile platform for chemical modification, owing to the reactivity of its constituent atoms. These modifications are primarily focused on two areas: the introduction of substituents at the nitrogen positions and the functionalization of the carbon framework of the dihydropyrazine ring. Such derivatizations are instrumental in fine-tuning the electronic and steric characteristics of the molecule, which in turn can influence its chemical and physical properties.
Strategies for Introducing N-Alkyl Substituents (e.g., Pentyl)
The synthesis of this compound hinges on the introduction of a pentyl group at one of the nitrogen atoms of the dihydropyrazine ring. This transformation is commonly achieved through N-alkylation, a class of reactions where an amine nitrogen acts as a nucleophile. beilstein-journals.orgorganic-chemistry.org
A prevalent method involves the deprotonation of the N-H bond of a 1,2-dihydropyrazine precursor using a strong base, such as sodium hydride (NaH) or an organolithium reagent. This step generates a nucleophilic anionic species that subsequently reacts with an alkylating agent like 1-bromopentane (B41390) or 1-iodopentane. The choice of base and solvent is critical for the success of the reaction, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed to prevent unwanted side reactions. The efficiency of the N-alkylation can be influenced by factors such as the nature of the leaving group on the alkyl halide and the reaction temperature.
Mechanochemical methods, which involve reactions in a ball mill under solvent-free conditions, have also emerged as an environmentally friendly alternative for N-alkylation of various nitrogen-containing heterocycles. beilstein-journals.org This technique can lead to high yields and reduced reaction times compared to traditional solution-based methods. beilstein-journals.org
Table 1: General Conditions for N-Alkylation of Heterocycles
| Precursor Type | Alkylating Agent | Base | Solvent/Condition |
| Imide | Alkyl Halides | K₂CO₃ | Ball Milling (Solvent-free) |
| Amine | C3-C10 Alcohols | Ru(II) complex | Not specified |
| 1H-Indazole | n-Pentyl Bromide | NaH | THF |
| 1H-Indazole | n-Pentyl Bromide | Cs₂CO₃ | DMF |
This table is a generalized representation based on N-alkylation strategies for various nitrogen-containing heterocycles and may be applicable to 1,2-dihydropyrazines. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org
Subsequent Functionalization and Structural Diversification of the Dihydropyrazine Ring
Following the installation of the N-pentyl group, the this compound molecule can be further modified to generate a library of structurally diverse analogs. The dihydropyrazine ring offers multiple sites for subsequent chemical transformations.
The carbon-carbon double bond within the dihydropyrazine ring is susceptible to electrophilic attack, allowing for reactions such as halogenation. The resulting halogenated derivatives can then serve as precursors for cross-coupling reactions, enabling the introduction of various aryl or alkyl groups.
Furthermore, the carbon atoms adjacent to the nitrogen atoms can be deprotonated using strong bases to form carbanionic intermediates. These nucleophiles can react with a range of electrophiles, facilitating the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
The imine-like functionality within the ring can also be targeted. Reduction of the C=N bond can lead to the formation of tetrahydropyrazine (B3061110) derivatives. Conversely, oxidation of the dihydropyrazine ring can result in the formation of aromatic pyrazinium salts, providing another avenue for structural diversification. researchgate.net The choice of oxidizing agent, such as copper (II) oxide or manganese oxide, is crucial in these transformations. researchgate.net The conformational flexibility of the dihydropyrazine ring can also play a significant role in its reactivity towards functionalization. mdpi.com
Table 2: Potential Functionalization Reactions for the Dihydropyrazine Ring
| Reaction Type | Reagent(s) | Position of Functionalization | Potential Product Class |
| Halogenation | NBS, Br₂ | C-C double bond | Dihalo-dihydropyrazine derivatives |
| C-H Arylation | Ru(II) catalysts | Phenyl substituents | Arylated dihydropyrazines |
| Reduction | H₂/Rh/Al₂O₃ | Aromatic core | Oxo-piperazines |
| Oxidation | Lead tetraacetate | Ring aromatization | Pyrazinium salts |
This table outlines potential functionalization pathways based on reactions reported for dihydropyrazine and related heterocyclic systems. mdpi.comrsc.orgznaturforsch.com
Elucidation of Reaction Mechanisms and Kinetics in 1,2 Dihydropyrazine Chemistry
Mechanistic Investigations of 1,2-Dihydropyrazine Ring Formation
The formation of the 1,2-dihydropyrazine ring is a fundamental process in heterocyclic chemistry, often serving as a key step in the synthesis of fully aromatic pyrazines. The most prevalent mechanisms involve the condensation of bifunctional precursors.
One of the primary pathways is the self-condensation of two molecules of an α-amino carbonyl compound. The mechanism proceeds through several distinct steps:
Iminization: An amino group of one molecule performs a nucleophilic attack on the carbonyl group of a second molecule.
Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form an imine.
Cyclization: An intramolecular nucleophilic attack occurs between the remaining amino group and the carbonyl group within the same molecule, forming a six-membered ring.
Final Dehydration: A second dehydration step yields the conjugated 1,2-dihydropyrazine ring system.
An alternative and widely utilized mechanism involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound (an α-diketone). jlu.edu.cn This reaction is also a condensation process. The reaction begins with the formation of an imine from one amine group and one carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration, leading directly to the dihydropyrazine (B8608421) core. The presence of a pre-existing N-substituent on the diamine, such as a pentyl group, would result in the formation of a 1-substituted-1,2-dihydropyrazine.
These ring-forming reactions are often catalyzed by acid or base to facilitate the nucleophilic attacks and dehydration steps. The 1,2-dihydropyrazine product is frequently not isolated but serves as an intermediate that readily oxidizes to the more stable aromatic pyrazine (B50134). researchgate.net
Table 1: Key Reactant Pairs for 1,2-Dihydropyrazine Ring Formation
| Reactant 1 | Reactant 2 | General Outcome |
|---|---|---|
| α-Amino Aldehyde | α-Amino Aldehyde | Symmetrically substituted 1,2-Dihydropyrazine |
| 1,2-Diamine | α-Diketone | Variably substituted 1,2-Dihydropyrazine jlu.edu.cn |
| α-Amino Ketone | α-Amino Ketone | Symmetrically substituted 1,2-Dihydropyrazine |
Detailed Reaction Pathways of 1,2-Dihydropyrazine Derivatives
Once formed, 1-pentyl-1,2-dihydropyrazine and related derivatives can undergo several characteristic reactions, primarily dictated by the electron-rich and unsaturated nature of the heterocyclic ring. The 1-pentyl group generally acts as a spectator substituent, though it may exert steric or electronic influences.
Aromatization (Oxidation): The most common reaction pathway for 1,2-dihydropyrazines is oxidation to the corresponding aromatic pyrazine. researchgate.net This process is highly favorable thermodynamically due to the formation of a stable, delocalized 6π-electron aromatic system. Various oxidizing agents can achieve this transformation, and it can sometimes occur with aerial oxygen, especially in the presence of catalysts. The product of oxidizing this compound would be the 1-pentylpyrazinium cation.
Reduction: The C=N and C=C double bonds within the dihydropyrazine ring can be reduced using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. Complete reduction leads to the formation of a substituted piperazine, a saturated six-membered ring containing two nitrogen atoms. Partial reduction can yield various tetrahydropyrazine (B3061110) isomers.
Cycloaddition Reactions: The conjugated diene system within the 1,2-dihydropyrazine ring suggests the potential for it to act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), analogous to the reactivity of some 1,2-dihydropyridines. researchgate.net This would allow for the construction of more complex, fused heterocyclic systems.
Electrophilic Addition: The double bonds are susceptible to attack by electrophiles. This can lead to a variety of addition products, though the initial adduct may be unstable and undergo subsequent rearrangement or elimination reactions.
Table 2: Summary of Potential Reaction Pathways for 1,2-Dihydropyrazine Derivatives
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Aromatization | Mild Oxidizing Agent (e.g., O₂, I₂) | Pyrazinium Salt |
| Reduction | NaBH₄, H₂/Pd | Tetrahydropyrazine or Piperazine |
| Cycloaddition | Dienophile (e.g., Maleic Anhydride) | Fused Bicyclic Adduct |
Kinetic and Thermodynamic Considerations in Dihydropyrazine Transformations
The course and rate of chemical reactions involving 1,2-dihydropyrazines are governed by kinetic and thermodynamic principles. Thermodynamic factors determine the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG), while kinetic factors relate to the reaction rate and the energy of the transition state (activation energy, Ea). nih.govresearchgate.net
Aromatization: The oxidation of a 1,2-dihydropyrazine to a pyrazinium cation is a thermodynamically highly favorable process. The large negative ΔG associated with this reaction is due to the formation of a stable aromatic ring. Kinetically, the activation energy for this step can vary widely depending on the oxidant used but is often low, allowing the reaction to proceed rapidly even under mild conditions.
Kinetic vs. Thermodynamic Control: In reactions with multiple potential outcomes, such as electrophilic addition, the principles of kinetic versus thermodynamic control become important. youtube.com For example, protonation could occur at a nitrogen atom (a kinetic product, formed quickly) or at a carbon atom, which might lead to a more stable, rearranged product (the thermodynamic product) if the conditions allow for equilibrium to be established. Low temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.
Table 3: Illustrative Energetic Parameters in Dihydropyrazine Chemistry
| Transformation | Key Thermodynamic Feature | Key Kinetic Feature |
|---|---|---|
| Ring Formation (Condensation) | Favorable ΔH from bond formation and H₂O release | Rate is dependent on catalysis (acid/base) |
| Aromatization (Oxidation) | Very favorable ΔG due to aromatic stabilization | Generally low Activation Energy (Ea) |
Advanced Spectroscopic and Structural Characterization of 1 Pentyl 1,2 Dihydropyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A full NMR analysis of 1-Pentyl-1,2-dihydropyrazine would involve a suite of experiments to assign the proton and carbon signals and to establish connectivity within the molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the protons on the dihydropyrazine (B8608421) ring and the pentyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the determination of the connectivity of the protons.
Expected ¹H NMR Data for this compound (Predicted)
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Dihydropyrazine ring protons | 4.5 - 6.5 | Complex multiplets |
| N-CH₂ (pentyl) | 3.0 - 3.5 | Triplet |
| CH₂ (pentyl chain) | 1.2 - 1.7 | Multiplets |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the dihydropyrazine ring would be particularly informative for confirming the structure.
Expected ¹³C NMR Data for this compound (Predicted)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Dihydropyrazine ring carbons | 90 - 130 |
| N-CH₂ (pentyl) | 45 - 55 |
| CH₂ (pentyl chain) | 20 - 35 |
Heteronuclear (e.g., ¹⁵N, ³¹P) NMR Spectroscopy
For a nitrogen-containing heterocycle like this compound, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the nitrogen atoms. However, ¹⁵N NMR is often challenging due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, frequently requiring isotopic labeling. No experimental ¹⁵N NMR data for this compound has been reported.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₆N₂), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, particularly about the pentyl substituent and the dihydropyrazine ring. Common fragmentation pathways for N-alkylated heterocycles include alpha-cleavage, leading to the loss of alkyl radicals.
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or scattering of laser light. For this compound, characteristic vibrational modes for the C-H bonds of the alkyl chain and the dihydropyrazine ring, as well as C=N and C-N stretching and bending vibrations of the heterocyclic ring, would be expected. While IR and Raman spectroscopy are valuable for identifying the presence of specific functional groups, detailed interpretation often requires computational modeling to assign the observed vibrational bands to specific atomic motions.
Expected Vibrational Frequencies for this compound (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching (alkyl and ring) | 2800 - 3100 |
| C=N stretching | 1600 - 1680 |
| C-N stretching | 1200 - 1350 |
Based on the current search results, it is not possible to generate a detailed and scientifically accurate article on the "Advanced Spectroscopic and Structural Characterization of this compound" that strictly adheres to the requested outline. The primary issue is the lack of specific experimental data for the exact compound This compound across the specified analytical techniques (FTIR, Raman, Electronic Spectroscopy, and X-ray Crystallography).
The search results provided general information on the spectroscopic and crystallographic properties of the parent compound, pyrazine (B50134), and some of its other derivatives. For instance, information is available on the FTIR and Raman spectra of pyrazine, the electronic absorption of various dihydropyrazine radical cations, and the crystal structure of pyrazine itself. However, there are no specific datasets, research findings, or publications that focus on the 1-pentyl substituted 1,2-dihydropyrazine.
Therefore, creating the requested article with the required "thorough, informative, and scientifically accurate content," "detailed research findings," and "data tables" for each specified subsection is not feasible without resorting to speculation, which would violate the core requirement for accuracy. A scientifically sound article on this topic would require dedicated research and experimental data that are not currently available in the public domain based on the searches conducted.
Computational and Theoretical Chemical Investigations of 1 Pentyl 1,2 Dihydropyrazine
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For dihydropyrazine (B8608421) systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to predict molecular geometries, harmonic frequencies, and electronic properties. researchgate.netearthlinepublishers.comnih.gov
Studies on related N-substituted dihydropyrazines and other heterocyclic systems reveal key insights into their molecular structure. The introduction of an alkyl group, such as a pentyl group at the N1 position, is expected to influence the geometry of the dihydropyrazine ring. The nitrogen atoms in the dihydropyrazine ring exhibit different hybridization states, which affects bond lengths and angles. journalcsij.com For instance, in related systems, the nitrogen atoms are identified as potential sites for both electrophilic and nucleophilic attacks. journalcsij.com
The reactivity of dihydropyrazine derivatives can be analyzed through various DFT-calculated descriptors. journalirjpac.commdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index. journalcsij.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations, which helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for chemical reactions. mdpi.com For 1-pentyl-1,2-dihydropyrazine, the lone pair of electrons on the nitrogen atoms would likely be highlighted as regions of negative electrostatic potential, indicating their nucleophilic character.
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Significance |
|---|---|
| HOMO Energy | Represents the electron-donating ability of a molecule. |
| LUMO Energy | Represents the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of a molecule. |
| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts reactive sites. mdpi.com |
Conformational Analysis and Isomerism of 1,2-Dihydropyrazine Systems
Conformational analysis of similar heterocyclic systems has been performed using both experimental techniques like variable-temperature NMR and computational methods. researchgate.net DFT calculations are particularly useful for determining the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net In the case of N-substituted dihydropyrazines, different rotational isomers (rotamers) can exist due to the rotation around the N-C bond of the substituent.
Tautomerism is another important aspect of isomerism in dihydropyrazine systems. Prototropic tautomerism, involving the migration of a proton, can lead to different isomers with distinct stabilities and reactivities. researchgate.netuv.es For this compound, the presence of the pentyl group on one nitrogen atom would limit the possible tautomeric forms compared to the unsubstituted parent compound. However, the remaining N-H proton can potentially migrate, leading to different tautomeric structures. Computational studies on related azoles have shown that the relative stability of tautomers can be significantly influenced by the nature and position of substituents. mdpi.com
Table 2: Isomerism in Dihydropyrazine Systems
| Type of Isomerism | Description | Relevance to this compound |
|---|---|---|
| Conformational Isomerism | Arises from the rotation around single bonds, leading to different spatial arrangements of atoms. | The pentyl group can adopt various conformations, and the dihydropyrazine ring itself is flexible. |
| Tautomerism | Involves the migration of a proton, often between two nitrogen atoms. | The N-H proton can potentially migrate, leading to different tautomers. |
Theoretical Predictions of Reactivity and Selectivity in Dihydropyrazine Reactions
Theoretical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions involving dihydropyrazines. By modeling the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, which provides insight into the reaction mechanism and the preferred reaction pathway.
For instance, in reactions like cycloadditions involving dihydropyrazine derivatives, DFT calculations have been used to investigate the effect of substituents on the reactivity. researchgate.net These studies can explain why certain substituents favor specific reaction pathways over others. In the context of this compound, theoretical predictions could be made for its reactivity in various reactions, such as electrophilic additions, nucleophilic substitutions, or cycloadditions.
The chemoselectivity in the synthesis of dihydropyridine (B1217469) isomers, which are structurally related to dihydropyrazines, has been successfully studied using DFT. rsc.org By calculating the energy barriers for different reaction pathways, researchers could explain the observed product ratios under different reaction conditions. rsc.org A similar approach could be applied to predict the outcomes of reactions involving this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govuliege.be These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
While specific QSRR models for this compound are not available, the methodology is broadly applicable. For a series of N-alkyldihydropyrazines, a QSRR model could be developed to predict their reactivity in a particular reaction. The molecular descriptors used in such a model could include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from DFT calculations. chem-soc.si
The process of building a QSRR model typically involves:
Data Set Preparation: A set of dihydropyrazine derivatives with known reactivity data is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Variable Selection: Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are used to select the most relevant descriptors. nih.gov
Model Building and Validation: A mathematical model is constructed to relate the selected descriptors to the reactivity. The model is then validated using internal and external validation techniques to ensure its predictive power. nih.gov
QSRR models have been successfully applied to predict the retention behavior of various heterocyclic compounds in chromatography, which is a measure of their interaction with the stationary phase and thus related to their physicochemical properties and reactivity. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-Dihydropyrazine |
| N-alkyldihydropyrazines |
Chemical Transformations and Reactivity Profiles of 1 Pentyl 1,2 Dihydropyrazine
Oxidation and Reduction Pathways of Dihydropyrazine (B8608421) Ring Systems
The dihydropyrazine ring is susceptible to both oxidation and reduction, leading to a variety of products. The stability of the dihydropyrazine core is influenced by the nature of its substituents and the planarity of the ring system. sjsu.edu
Oxidation: Dihydropyrazines can be oxidized to their aromatic pyrazine (B50134) counterparts. This aromatization can occur through various mechanisms, including dehydrogenation. acs.orgresearchgate.net For instance, the oxidation of 1,4-dihydropyrazines can be achieved using reagents like zinc powder in the presence of acetic anhydride. oup.com The oxidation potentials of dihydropyrazines are influenced by the substituents on the ring, with different fused ring systems affecting the ease of oxidation. oup.com In some cases, oxidation of dihydropyrazines can be promoted by the presence of certain reagents, such as in the oxidation of methionine which in turn facilitates the formation of a wider variety of pyrazines from dihydropyrazine intermediates. nih.gov The stability of the three oxidation states of the dihydropyrazine system makes these molecules interesting as electron donors. sjsu.edu
Reduction: The reduction of pyrazines can lead to the formation of dihydropyrazines. Electrochemical reduction of pyrazines in an alkaline hydroorganic medium initially yields 1,4-dihydropyrazines, which are highly susceptible to oxidation and can isomerize to the more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The rate of this isomerization is dependent on factors such as pH and the solvent used. cdnsciencepub.com Another method for the reduction of pyrazinium salts to 1,2-dihydropyrazines involves the use of tributyltin hydride (n-Bu₃SnH). researchgate.net The regioselectivity of this reduction is influenced by the electronic nature of the substituents on the pyrazinium ring, with electron-donating groups favoring the formation of the 1,2-isomer due to its greater stability over the 1,6-isomer. researchgate.net
| Transformation | Reagents/Conditions | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Oxidation | Zinc powder, acetic anhydride | Fused 1,4-diacetyl-1,4-dihydropyrazines | Oxidation potentials vary with fused ring structures. | oup.com |
| Oxidation | Metal-catalyzed dehydrogenation | Aromatic pyrazines | Rapid conversion of 2,5-dihydropyrazine to pyrazine. | acs.org |
| Reduction | Electrochemical reduction in alkaline medium | 1,4-Dihydropyrazines, isomerizing to 1,2- or 1,6-dihydropyrazines | Initial product is highly oxidizable; isomerization is pH and solvent dependent. | cdnsciencepub.com |
| Reduction | n-Bu₃SnH | 3-Substituted 1,2-dihydropyrazines | Electron-donating groups favor the 1,2-isomer. | researchgate.net |
Conversion to Aromatic Pyrazines and Other Heterocyclic Compounds (e.g., Δ⁵-2-Oxopiperazines)
Dihydropyrazines serve as valuable intermediates in the synthesis of various heterocyclic compounds, most notably aromatic pyrazines and Δ⁵-2-oxopiperazines.
Conversion to Aromatic Pyrazines: The aromatization of dihydropyrazines is a common transformation. This can be achieved through dehydrogenation, often catalyzed by transition metals. acs.org For instance, 2,5-dihydropyrazines can be rapidly converted to their corresponding aromatic pyrazine derivatives through metal-catalyzed dehydrogenation, which involves the elimination of a molecule of dihydrogen. acs.org Another route involves the treatment of dihydropyrazine products, formed from the reaction of 1-sulfonyl-1,2,3-triazoles with 2H-azirines, with a base to yield pyrazines in excellent yield. researchgate.net
Conversion to Δ⁵-2-Oxopiperazines: Substituted 1,2-dihydropyrazines can be converted to Δ⁵-2-oxopiperazines under acidic conditions. nih.govlookchem.com This conversion provides a straightforward and efficient method for the preparation of these valuable heterocyclic structures. nih.gov For example, 3-methoxy substituted 1,2-dihydropyrazine can be easily hydrolyzed in excellent yield to Δ⁵-2-oxopiperazine under mild acidic conditions. researchgate.net This transformation highlights the utility of 1,2-dihydropyrazines as precursors to other important heterocyclic systems. A solid-phase synthesis strategy has also been developed for the preparation of Δ⁵-2-oxopiperazines via N-acyliminium ion cyclization. researchgate.net
Cycloaddition Reactions and Photochemical Transformations of Dihydropyrazines
The unsaturated nature of the dihydropyrazine ring allows it to participate in cycloaddition reactions, and its chromophoric system makes it susceptible to photochemical transformations.
Cycloaddition Reactions: Dihydropyrazines can undergo cycloaddition reactions with various reagents. For example, the cycloaddition of dihydropyrazines with ketenes has been studied, leading to the formation of β-lactam rings. jst.go.jp The reaction proceeds through a stepwise pathway involving a betaine (B1666868) intermediate. jst.go.jp Dihydropyrazines have also been synthesized through Rh(II)-catalyzed formal [3+3] cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines. nih.gov Furthermore, inverse-electron-demand Diels-Alder (IEDDA) reactions involving dienes like 6-methyltetrazine can lead to the formation of stable 4,5-dihydropyrazine conjugates. nih.gov
Photochemical Transformations: The photochemical behavior of dihydropyrazines has been investigated, revealing a variety of transformations. Irradiation of 2,3-dihydropyrazines can lead to photorearrangements. acs.org Some 1,4-dihydropyrazines are unstable under UV light and can undergo photochemical ring contractions to form 1-aryl-1H-imidazoles. researchgate.net The photochemical behavior of 5-aryl-2,3-dihydropyrazine 1,4-dioxides has also been explored, leading to isomerization into nitrone-oxaziridines. researchgate.net Visible-light-driven [2+2] photocycloaddition reactions have been used to construct dimers of N,N'-diacyl-1,4-dihydropyrazines. researchgate.net
| Reaction Type | Reactants | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Cycloaddition | Dihydropyrazines and ketenes | β-lactam adducts | Stepwise mechanism via a betaine intermediate. | jst.go.jp |
| [3+3] Cycloaddition | 1-Tosyl 1,2,3-triazoles and 2H-azirines | 1,2-Dihydropyrazines | Efficient synthesis of polysubstituted 1,2-dihydropyrazines. | nih.gov |
| Photochemical Ring Contraction | 1-Aryl-1,4-dihydropyrazines | 1-Aryl-1H-imidazoles | Occurs under UV irradiation. | researchgate.net |
| [2+2] Photocycloaddition | N,N'-Diacyl-1,4-dihydropyrazines | Dimers of N,N'-diacyl-1,4-dihydropyrazines | Driven by visible light. | researchgate.net |
Reactivity at Unsaturated Positions and Nitrogen Centers within the Dihydropyrazine Ring
The reactivity of the dihydropyrazine ring is further defined by the distinct chemical properties of its unsaturated carbon positions and its nitrogen centers.
Reactivity at Unsaturated Positions: The double bonds within the dihydropyrazine ring are susceptible to attack by various reagents. For example, the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives can be achieved through the transition-metal-free addition of boron reagents across the double bonds. rsc.org The reactivity of these positions is also evident in cycloaddition reactions, as discussed previously.
Reactivity at Nitrogen Centers: The nitrogen atoms in the dihydropyrazine ring possess lone pairs of electrons, making them nucleophilic centers. This nucleophilicity is exploited in reactions such as the regioselective addition of Grignard reagents to N-acylpyrazinium salts to form 1,2-dihydropyrazines. nih.govlookchem.com The reactivity of the nitrogen centers is also influenced by the substituents attached to them. For instance, in N,N'-disilylated 1,4-dihydropyrazines, substitution reactions are primarily governed by the nature of the organosilyl groups and the reactivity of the nitrogen centers, with less influence from the ring conformation. researchgate.netdntb.gov.ua The nitrogen atoms can also be involved in the formation of charge-transfer complexes. sjsu.edu
1 Pentyl 1,2 Dihydropyrazine As a Strategic Intermediate in Complex Organic Synthesis
Utility in the Construction of Polycyclic and Fused Heterocyclic Systems
The dihydropyrazine (B8608421) core of 1-pentyl-1,2-dihydropyrazine is a valuable synthon for the construction of fused heterocyclic systems, most notably quinoxalines. Quinoxalines are a class of bicyclic heteroaromatic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, and they form the structural basis of many compounds with applications in pharmaceuticals, dyes, and as receptor antagonists. rsc.orgnih.gov
The synthesis of quinoxalines can be achieved through a tandem oxidation process where an α-hydroxyketone is oxidized to a reactive 1,2-dicarbonyl intermediate, which is then trapped in situ by a 1,2-diamine. rsc.orgrsc.org In a related manner, dihydropyrazines like this compound can serve as precursors to the pyrazine ring in quinoxaline (B1680401) synthesis. The general strategy involves the reaction of a dihydropyrazine with a suitable dielectrophile, leading to the formation of the fused aromatic system. For instance, the condensation of a 1,2-dihydropyrazine with a 1,2-dicarbonyl compound, followed by oxidation, can yield a quinoxaline derivative. While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems via cycloaddition reactions like the Diels-Alder reaction are not extensively documented, the inherent reactivity of the dihydropyrazine ring suggests its potential as a diene or dienophile under appropriate conditions. wikipedia.orgorganic-chemistry.org The development of such methodologies could provide novel routes to complex nitrogen-containing polycycles.
The table below illustrates the general transformation of a dihydropyrazine to a quinoxaline, a foundational fused heterocyclic system.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1,2-Dihydropyrazine | 1,2-Dicarbonyl Compound | Quinoxaline | Condensation/Oxidation |
Role in the Synthesis of N-Heteroaromatic Compounds
This compound is a key intermediate in the synthesis of various N-heteroaromatic compounds, primarily through its facile oxidation to the corresponding aromatic pyrazine. rsc.orgrsc.org Pyrazines are a significant class of N-heterocyclic compounds found in many biologically active molecules and are known for their characteristic aromas. wikipedia.org The conversion of a 1,2-dihydropyrazine to a pyrazine is an aromatization reaction that can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or even air. rsc.orgresearchgate.net
This transformation is a critical step in many synthetic sequences where the dihydropyrazine is formed as an intermediate. The 1-pentyl substituent would be carried through this process, yielding 1-pentylpyrazine, a specific alkylated N-heteroaromatic compound. The reactivity of the dihydropyrazine ring also allows for other transformations that can lead to a variety of substituted N-heteroaromatic systems. For example, the reaction of 1,2-dihydropyridines, which are structurally related to 1,2-dihydropyrazines, with various electrophiles and subsequent elimination can lead to substituted pyridines. researchgate.net By analogy, this compound could potentially be functionalized prior to aromatization, providing access to a wider range of substituted pyrazines.
Precursor to Structurally Diverse Dihydropyrazine Derivatives
Beyond its conversion to aromatic pyrazines, this compound can serve as a scaffold for the synthesis of other structurally diverse dihydropyrazine derivatives. The reactivity of the dihydropyrazine ring allows for a range of chemical modifications, including reduction and functionalization.
For instance, the reduction of the dihydropyrazine ring can lead to the corresponding tetrahydropyrazine (B3061110) or fully saturated piperazine. rsc.orgcdnsciencepub.com Piperazines are a particularly important class of heterocycles in medicinal chemistry. wikipedia.org Conversely, pyrazines can be electrochemically reduced to form dihydropyrazines, indicating the reversible nature of this transformation and the potential to generate various dihydropyrazine isomers. cdnsciencepub.comcdnsciencepub.com
Furthermore, the nitrogen atoms and the double bond within the 1,2-dihydropyrazine ring provide sites for functionalization. For example, N-acylation of the dihydropyrazine can activate the ring towards nucleophilic attack. The addition of Grignard reagents to N-acylpyrazinium salts has been shown to produce substituted 1,2-dihydropyrazines. beilstein-journals.org This suggests that this compound could be derivatized through reactions with both nucleophiles and electrophiles to generate a library of novel dihydropyrazine compounds with varying substitution patterns. masterorganicchemistry.comnih.govmsu.edu
The following table summarizes some of the potential transformations of the dihydropyrazine core.
| Starting Material | Reagent(s) | Product Type |
| 1,2-Dihydropyrazine | Oxidizing Agent (e.g., MnO₂) | Pyrazine |
| 1,2-Dihydropyrazine | Reducing Agent (e.g., NaBH₄) | Tetrahydropyrazine/Piperazine |
| Pyrazine | Electrochemical Reduction | 1,2- or 1,4-Dihydropyrazine (B12976148) |
| N-Acylpyrazinium Salt | Grignard Reagent | Substituted 1,2-Dihydropyrazine |
Intermediacy in Maillard Reaction Products and Related Chemical Pathways
This compound is a postulated intermediate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the development of color and flavor in many cooked foods. Alkylpyrazines are a significant class of flavor compounds formed during the Maillard reaction, and their formation is believed to proceed through dihydropyrazine intermediates.
The generally accepted mechanism involves the condensation of two α-aminocarbonyl compounds, which are themselves derived from the reaction of amino acids and sugars, to form a dihydropyrazine ring. This intermediate dihydropyrazine can then undergo further reactions, such as aldol-type condensations with Strecker aldehydes (also formed during the Maillard reaction), to introduce various alkyl substituents onto the pyrazine ring. Subsequent oxidation of the substituted dihydropyrazine yields the final stable and aromatic alkylpyrazine. The presence of a pentyl group on the dihydropyrazine intermediate would arise from the incorporation of an amino acid with a corresponding side chain, such as norleucine, or from the reaction of the dihydropyrazine intermediate with a pentyl-containing Strecker aldehyde.
The table below outlines the general pathway for the formation of alkylpyrazines via a dihydropyrazine intermediate in the Maillard reaction.
| Precursors | Intermediate | Further Reaction | Final Product |
| Amino Acids + Reducing Sugars | α-Aminocarbonyl Compounds | Condensation | Dihydropyrazine |
| Dihydropyrazine | Strecker Aldehydes | Aldol-type Condensation | Substituted Dihydropyrazine |
| Substituted Dihydropyrazine | Oxidation (e.g., air) | Aromatization | Alkylpyrazine |
Structure Reactivity Relationship Studies in 1,2 Dihydropyrazine Chemistry
Influence of N-Alkyl Substitution (e.g., Pentyl Group) on Reaction Mechanisms and Rates
The substitution of a hydrogen atom on one of the nitrogen atoms in the 1,2-dihydropyrazine ring with an alkyl group, such as a pentyl group, has a profound effect on the compound's reactivity. This influence stems from the electronic and steric properties of the alkyl substituent.
The size and branching of the N-alkyl group also introduce steric hindrance, which can significantly affect reaction rates. msu.edu As the bulkiness of the alkyl group increases, it can physically obstruct the approach of reactants to the nitrogen atom or to adjacent positions on the ring. msu.edunih.gov This steric hindrance can slow down reactions, particularly those that involve a backside attack mechanism, such as in certain nucleophilic substitutions. msu.edu For instance, in SN2 reactions, increasing alkyl substitution at or near the reaction center leads to a dramatic decrease in reaction rates. msu.edu While the reactions of 1,2-dihydropyrazines are different, the principle of steric hindrance remains a key factor in determining reaction kinetics.
The table below illustrates the expected trend in reaction rates for N-alkyl-1,2-dihydropyrazines based on the increasing steric bulk of the alkyl group.
| N-Alkyl Substituent | Structure | Relative Steric Bulk | Expected Relative Reaction Rate |
| Methyl | -CH₃ | Low | Highest |
| Ethyl | -CH₂CH₃ | Moderate | High |
| Pentyl | -CH₂(CH₂)₃CH₃ | Medium-High | Moderate |
| Isopropyl | -CH(CH₃)₂ | High | Low |
| tert-Butyl | -C(CH₃)₃ | Very High | Lowest |
This table presents a qualitative prediction based on established principles of steric hindrance.
Electronic and Steric Effects of Substituents on Regioselectivity and Reactivity
Electronic and steric effects are the primary factors that control the reactivity and regioselectivity—the position at which a reaction occurs—in substituted 1,2-dihydropyrazines.
Electronic Effects: These effects arise from how a substituent modifies the electron density distribution within the molecule. They are broadly classified into inductive and resonance effects. ucalgary.ca
Inductive Effect: The N-pentyl group exerts a positive inductive effect (+I), pushing electron density through the sigma bonds towards the ring. This makes the molecule more electron-rich and thus more reactive towards electrophiles. Groups that pull electron density away are deactivating. lumenlearning.comwikipedia.org
Resonance Effect: This involves the delocalization of pi-electrons through the conjugated system. While the pentyl group itself does not participate in resonance, other substituents could have significant resonance effects (+R or -R), donating or withdrawing electron density from the pi-system. ucalgary.ca
Steric Effects: As discussed previously, the physical size of a substituent can prevent the approach of a reagent to a particular side of the molecule. nih.gov In the case of 1-pentyl-1,2-dihydropyrazine, the pentyl group can direct incoming reagents to attack the less hindered nitrogen atom or the carbon atoms located further away from this bulky group. This steric guidance is a key determinant of the regioselectivity of addition reactions. researchgate.net For example, alkylation or acylation would be expected to occur preferentially at the N2 position, which is sterically more accessible than the N1 position bearing the pentyl group.
| Substituent Property | Influence on Reactivity | Influence on Regioselectivity |
| Electronic (Inductive) | The +I effect of the pentyl group increases electron density, activating the ring for electrophilic attack. | Modifies the electron density at different ring positions, potentially influencing the site of attack. |
| Steric (Bulk) | The size of the pentyl group can decrease reaction rates by hindering the approach of reactants. | Directs incoming groups to attack the less sterically hindered positions on the molecule. |
Correlation of Molecular Structure with Chemical Potential and Transformative Capacity
The specific three-dimensional arrangement of atoms in this compound defines its molecular structure, which in turn is directly correlated with its chemical potential and transformative capacity.
Chemical Potential: In this context, chemical potential can be understood as the molecule's propensity to undergo a chemical reaction. It is related to the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating pentyl group raises the energy of the HOMO, making the molecule a better electron donor (nucleophile) and more susceptible to oxidation. Conversely, electron-withdrawing groups would lower the HOMO and LUMO energies, making the molecule a better electron acceptor (electrophile). nih.gov The potential energy of a molecule is lowest at its ideal bond lengths and angles; any deviation from this, such as through steric strain, increases its potential energy and thus its reactivity. khanacademy.org
Transformative Capacity: This refers to the variety of chemical reactions a molecule can undergo to be converted into other structures. The 1,2-dihydropyrazine core contains both an enamine (-C=C-N-) and an imine (-C=N-) functionality, making it a versatile synthetic intermediate. The presence of the N-pentyl group modifies this inherent reactivity.
Potential transformations for this compound include:
Oxidation: The dihydropyrazine (B8608421) ring can be readily oxidized to the corresponding aromatic pyrazinium salt. The electron-donating pentyl group facilitates this process.
Reduction: The double bonds in the ring can be reduced to form a 1-pentyl-piperazine.
Electrophilic Addition: The electron-rich enamine double bond is susceptible to attack by electrophiles. The regioselectivity of this addition would be influenced by the steric and electronic effects of the pentyl group.
Reactions with Nucleophiles: The imine functional group can be attacked by nucleophiles.
Diels-Alder and other Cycloadditions: Dihydropyrazines can participate in cycloaddition reactions, serving as dienes or dienophiles, leading to the formation of complex bicyclic structures. nih.gov
The specific molecular structure of this compound, with its combination of a reactive heterocyclic core and the electronic and steric influence of the N-alkyl group, provides it with a distinct chemical potential and a broad capacity for chemical transformation.
Advanced Analytical Methodologies for Research on 1 Pentyl 1,2 Dihydropyrazine
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating complex mixtures into their individual components. For a compound like 1-Pentyl-1,2-dihydropyrazine, various chromatographic methods are employed to ensure its isolation in a pure form, which is a prerequisite for any further chemical or biological investigation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov Its application in the study of heterocyclic compounds like this compound is crucial for achieving high-purity isolates. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.
Method development in HPLC often involves a systematic approach to optimize separation performance. chromatographyonline.com This includes the careful selection of the stationary phase, mobile phase composition, column temperature, and flow rate. chromatographyonline.com For compounds similar in structure to this compound, reversed-phase columns, such as a C18 column, are commonly utilized. pensoft.net The mobile phase typically consists of a mixture of an aqueous component (often with a pH-adjusting buffer or acid) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netmdpi.com A gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of compounds with varying polarities. mdpi.com
The purity of isolated fractions is assessed by analyzing the chromatogram for the presence of a single, well-defined peak. chromatographyonline.com Modern HPLC systems coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS) provide not only quantitative data but also qualitative information that can help in the structural elucidation of the compound and any potential impurities. mdpi.comnih.gov A reproducible HPLC fingerprint is often a key component in the quality control of starting materials and final products in research. nih.gov
Table 1: Illustrative HPLC Method Parameters for Dihydropyrazine (B8608421) Analogs
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | To ensure efficient separation and reasonable analysis time. |
| Detection | UV at 254 nm | To detect and quantify the aromatic pyrazine (B50134) ring. |
| Column Temp. | 30 °C | To maintain reproducibility of retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. rjptonline.org Given that dihydropyrazines can be volatile, GC-MS is a highly suitable technique for their analysis. google.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase, with the individual components being subsequently analyzed by a mass spectrometer. rjptonline.org
For the analysis of compounds like this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl methylpolysiloxane (DB-5 or HP-5MS) column, is often employed. rjptonline.orgnih.gov The temperature of the GC oven is typically programmed to increase over the course of the analysis, allowing for the separation of compounds with a range of boiling points. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov This technique is not only used for purity assessment but also for the identification of unknown components in a mixture. researchgate.net The high sensitivity of GC-MS allows for the detection of trace-level impurities. mdpi.com
Table 2: Typical GC-MS Parameters for the Analysis of Volatile Heterocycles
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A versatile column for a wide range of volatile compounds. nih.gov |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Oven Program | 50°C (1 min), ramp to 280°C at 10°C/min | To separate compounds with different boiling points. |
| Injector Temp. | 250°C | To ensure complete volatilization of the sample. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| MS Scan Range | 40-550 m/z | To detect a wide range of fragment ions. nih.gov |
Thin-Layer Chromatography (TLC) in Method Development
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation and qualitative analysis of chemical mixtures. nih.govlibretexts.org It is an invaluable tool in the organic chemistry laboratory for monitoring the progress of a reaction, assessing the purity of a compound, and for the initial development of separation conditions that can be scaled up to column chromatography or HPLC. umass.edulibretexts.org
In the context of this compound research, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel. umass.edu A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a developing solvent (mobile phase). umass.edu As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. umass.edu A single spot after development indicates a likely pure compound. ualberta.ca
The choice of the eluent system is critical and is often determined empirically by testing various solvents and solvent mixtures of differing polarities. ualberta.ca For a compound with the expected polarity of this compound, a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be a logical starting point. rsc.org Visualization of the separated spots can be achieved using UV light if the compound is UV-active, or by staining with reagents such as iodine or potassium permanganate. rsc.orgrsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes when compared to a standard. researchgate.net
Quantitative Analytical Method Development and Validation in Research Contexts
The development and validation of quantitative analytical methods are critical for ensuring that the data generated in research are accurate, precise, and reproducible. demarcheiso17025.com According to guidelines from bodies like the International Council for Harmonisation (ICH), method validation involves demonstrating that an analytical procedure is suitable for its intended purpose through the evaluation of parameters such as accuracy, precision, specificity, linearity, range, and robustness. europa.euresearchgate.net
Potentiometric Titration Applications
Potentiometric titration is a quantitative analytical method that can be used to determine the concentration of a substance in a solution by measuring the potential difference between two electrodes as a titrant is added. For basic compounds like pyrazine derivatives, non-aqueous acid-base titrations are often employed, as these compounds can be too weakly basic to be accurately titrated in an aqueous medium. acs.org
In a typical procedure for a pyrazine derivative, the sample would be dissolved in a non-aqueous solvent such as glacial acetic acid and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. acs.orgajrconline.org The endpoint of the titration, which corresponds to the equivalence point where all the analyte has been neutralized, is determined by the point of maximum inflection on the titration curve of potential versus volume of titrant added. researchgate.net This method is particularly useful for the bulk purity assessment of the synthesized this compound. The validation of a potentiometric titration method would involve demonstrating its accuracy, precision, and linearity over a specific concentration range. ajrconline.org
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The heterocyclic pyrazine ring system in this compound is expected to exhibit characteristic UV absorption, making spectrophotometry a suitable method for its quantification.
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). derpharmachemica.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
In some cases, derivatization reactions can be employed to enhance the spectrophotometric signal or to shift the absorbance to a more convenient wavelength. For instance, condensation reactions with aldehyde-containing reagents in an acidic medium can produce colored products with strong absorbance in the visible region, thereby increasing the sensitivity and selectivity of the method. derpharmachemica.comscirp.org The validation of a spectrophotometric method involves establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scirp.org
Table 3: Validation Parameters for a Spectrophotometric Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | r² ≥ 0.999 |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98.0% - 102.0% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | ≤ 2% |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 demarcheiso17025.com |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
The study of chemical reactions, particularly those involving reactive intermediates like this compound, benefits immensely from real-time analysis. In situ spectroscopic techniques provide a powerful means to monitor the progress of a reaction as it occurs, offering dynamic information on the concentration of reactants, the formation of transient intermediates, and the appearance of products. This approach allows for a deeper understanding of reaction kinetics, mechanisms, and the optimization of reaction conditions without the need for quenching and sampling, which can alter the chemical species present. numberanalytics.comwhiterose.ac.uk
Several advanced in situ spectroscopic methodologies are particularly well-suited for observing the formation, consumption, and subsequent reactions of dihydropyrazine derivatives.
In Situ Infrared (IR) Spectroscopy
In situ Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring reactions in solution in real-time. whiterose.ac.uk By inserting a probe directly into the reaction vessel, changes in the vibrational modes of functional groups can be tracked continuously. numberanalytics.com For the synthesis or reaction of this compound, specific IR absorption bands corresponding to the C=N, C=C, and N-H bonds of the dihydropyrazine ring, as well as the C-H bonds of the pentyl group, can be monitored. The disappearance of reactant peaks and the concurrent emergence of product peaks provide a direct measure of reaction progress. This technique has been successfully used to monitor the lithiation of other N-heterocycles, demonstrating its utility in tracking the formation and consumption of key intermediates. whiterose.ac.uk
Table 1: Hypothetical In Situ FT-IR Data for a Reaction Involving this compound
| Wavenumber (cm⁻¹) | Assignment | Relative Absorbance at T=0 min | Relative Absorbance at T=30 min | Relative Absorbance at T=60 min |
| 3350 | N-H Stretch (Reactant Amine) | 0.95 | 0.45 | 0.10 |
| 2955 | C-H Stretch (Pentyl Group) | 0.05 | 0.50 | 0.90 |
| 1645 | C=N Stretch (Dihydropyrazine) | 0.02 | 0.65 | 0.95 |
| 1590 | C=C Stretch (Reactant Pyrazine) | 0.88 | 0.20 | 0.05 |
In Situ Mass Spectrometry (MS)
In situ Mass Spectrometry is highly effective for monitoring reactions that involve volatile components or for analyzing reaction mechanisms by identifying by-products in the gas phase. aip.org In a typical setup, a capillary interface to a mass spectrometer samples the headspace of a reactor, providing real-time data on the mass-to-charge ratio of the species present. This method was employed to investigate the reaction mechanism of a silyl (B83357) dihydropyrazine, where it successfully identified the formation of volatile by-products, confirming the proposed reaction pathway. aip.orgaip.org For a reaction producing this compound, in situ MS could monitor the depletion of volatile starting materials and detect the molecular ion of the product or its characteristic fragments, offering insights into reaction efficiency and mechanism. numberanalytics.comaip.org
Table 2: Potential Mass Fragments Monitored by In Situ MS during Formation
| m/z (Mass-to-Charge Ratio) | Proposed Fragment/Ion | Role in Monitoring |
| 166.26 | [M]⁺ (Molecular Ion of Product) | Confirmation of this compound formation |
| 109.13 | [M - C₄H₉]⁺ | Fragment indicating loss of a butyl radical from the pentyl group |
| 95.12 | [M - C₅H₁₁]⁺ | Dihydropyrazine ring fragment, confirming core structure formation |
| 79.06 | [Reactant]⁺ | Monitoring consumption of a volatile precursor (e.g., pyrazine) |
In Situ UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a straightforward technique for real-time monitoring of reactions that involve a change in chromophores. nih.gov The conjugated double bonds within the 1,2-dihydropyrazine ring system constitute a chromophore that absorbs light in the UV-Vis spectrum. As the dihydropyrazine is formed from non-conjugated or differently conjugated precursors, a distinct change in the absorption spectrum occurs. rsc.orgrsc.org By monitoring the absorbance at a specific wavelength (λmax) corresponding to the product, a kinetic profile of the reaction can be generated. This method has been used to monitor the relative efficiency of reactions where dihydropyrazines act as reducing agents. nih.gov
Table 3: Example of In Situ UV-Vis Monitoring of this compound Formation
| Time (minutes) | Absorbance at λmax=340 nm | Calculated Concentration (mol/L) |
| 0 | 0.012 | 0.0001 |
| 10 | 0.255 | 0.0021 |
| 20 | 0.480 | 0.0040 |
| 30 | 0.635 | 0.0053 |
| 60 | 0.850 | 0.0071 (Reaction Complete) |
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy offers the most detailed structural information in real-time, allowing for the unambiguous identification and quantification of all soluble species in a reaction mixture. researchgate.net By conducting the reaction directly inside an NMR spectrometer, one can observe the disappearance of reactant signals and the simultaneous appearance of signals for intermediates and products. ijrpr.commdpi.com For this compound, specific proton (¹H) and carbon (¹³C) NMR signals for the pentyl chain and the dihydropyrazine ring would emerge and grow over time, providing definitive evidence of its formation and allowing for precise kinetic analysis. researchgate.netijrpr.com
Table 4: Hypothetical ¹H NMR Signal Changes during Synthesis
| Chemical Shift (δ, ppm) | Assignment | Integral Value at T=0 min | Integral Value at T=60 min |
| 8.60 (doublet) | Protons of pyrazine reactant | 2.00 | 0.05 |
| 6.15 (multiplet) | Olefinic proton on dihydropyrazine ring | 0.00 | 0.98 |
| 4.20 (multiplet) | Methylene proton adjacent to ring nitrogen | 0.00 | 1.00 |
| 0.90 (triplet) | Terminal methyl group of pentyl chain | 0.00 | 1.50 |
Q & A
What are the most reliable synthetic routes for 1-Pentyl-1,2-dihydropyrazine, and how do reaction conditions influence yield?
Basic
this compound can be synthesized via catalytic hydrogenation of pyrazine derivatives or alkaline sodium dithionite reduction of substituted pyrazines. For example, tetramethoxycarbonylpyrazine reduction with sodium dithionite yields 1,2-dihydropyrazine derivatives in >80% yield under alkaline conditions . Grignard reagent additions to N-acylpyrazinium salts also enable regioselective synthesis of substituted dihydropyrazines, though yields vary with substituent bulkiness and reaction pH . Optimize conditions by controlling temperature (e.g., 0–25°C) and solvent polarity to minimize side reactions like ester hydrolysis .
How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?
Basic
Characterize the compound via - and -NMR to confirm the pentyl chain position and dihydropyrazine ring geometry. X-ray crystallography is critical for resolving conformational flexibility; for example, 1,4-diaryl-1,4-dihydropyrazines exhibit nonplanar rings stabilized by substituent steric effects . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N-H stretching (3100–3300 cm) and C=N vibrations (1600–1650 cm).
What factors govern the stability of this compound under storage and reaction conditions?
Basic
Stability depends on substituent steric hindrance, oxidation susceptibility, and storage environment. The pentyl group enhances solubility in organic solvents but may increase sensitivity to light or oxygen. Store under inert gas (N/Ar) at –20°C to prevent ring re-aromatization. Lewis acids (e.g., BF) or electron-withdrawing groups stabilize dihydropyrazines by reducing electron density in the π-system .
What advanced analytical techniques are used to assess the purity of this compound?
Basic
Employ HPLC (C18 column, acetonitrile/water gradient) to quantify purity, with UV detection at 250–280 nm. GC-MS with a polar stationary phase (e.g., DB-WAX) identifies volatile byproducts. For trace impurities, use -NMR with relaxation reagents (e.g., Cr(acac)) to enhance signal resolution .
How does the pentyl substituent influence the reactivity of 1,2-dihydropyrazine in nucleophilic or electrophilic reactions?
Advanced
The pentyl chain’s electron-donating alkyl group increases electron density at the N1 and N2 positions, enhancing susceptibility to electrophilic attack. For example, in Mannich reactions, the dihydropyrazine ring acts as a nucleophile, forming C-N bonds with aldehydes and amines . Substituent bulkiness may sterically hinder regioselective additions; computational modeling (DFT) predicts preferred attack sites based on frontier molecular orbitals .
What mechanistic insights explain contradictions in dihydropyrazine synthesis yields across studies?
Advanced
Discrepancies arise from competing reaction pathways. For instance, acidic conditions may hydrolyze ester groups in sodium dithionite reductions, lowering yields , while phase-transfer catalysis in phenacyl bromide reactions improves efficiency by stabilizing intermediates . Kinetic studies (e.g., in situ IR monitoring) can identify rate-determining steps, such as imine formation in annulation reactions .
What toxicological data gaps exist for this compound, and how can they be addressed experimentally?
Advanced
Existing data for analogs like 1,2-diphenylhydrazine highlight gaps in inhalation toxicity and chronic exposure effects . Conduct OECD Guideline 403 acute inhalation studies and Ames tests for mutagenicity. Prioritize in vitro hepatotoxicity assays (e.g., HepG2 cells) and in vivo rodent models (oral/dermal exposure) to establish NOAEL/LOAEL thresholds .
How can computational modeling optimize the design of this compound derivatives for bioactive scaffolds?
Advanced
Molecular dynamics (MD) simulations predict binding affinities to biological targets (e.g., kinases), while DFT calculates redox potentials to guide stability improvements. Docking studies with CYP450 enzymes assess metabolic liability . For example, the Δ-2-oxopiperazine scaffold (derived from dihydropyrazines) shows promise in protease inhibition; modify the pentyl chain to enhance lipophilicity and BBB penetration .
What methodologies resolve diastereoselectivity challenges in dihydropyrazine functionalization?
Advanced
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce stereocontrol during Mannich or Michael additions. In tandem [4+1+1] annulation, diastereoselectivity (>90% de) is achieved via Schiff base intermediates and intramolecular imine cyclization under mild conditions . X-ray crystallography validates absolute configurations post-synthesis.
How do reaction solvent and temperature affect the equilibrium between dihydropyrazine and oxidized pyrazine forms?
Advanced
Polar aprotic solvents (DMF, DMSO) stabilize the oxidized pyrazine form by solvating the conjugated π-system. In contrast, nonpolar solvents (toluene) favor dihydropyrazine due to reduced dielectric stabilization of the aromatic state. Variable-temperature -NMR (25–80°C) tracks ring oxidation kinetics, revealing Arrhenius activation energies for re-aromatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
